Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate
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Overview
Description
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate is an organic compound with the molecular formula C23H18N2O3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate typically involves the reaction of 2-phenyl-4-quinazolinol with ethyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Scientific Research Applications
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Erlotinib: Used in the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Another anticancer agent used for non-small cell lung cancer.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-(2-phenylquinazolin-4-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-27-23(26)17-12-14-18(15-13-17)28-22-19-10-6-7-11-20(19)24-21(25-22)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKPONHPVQFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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